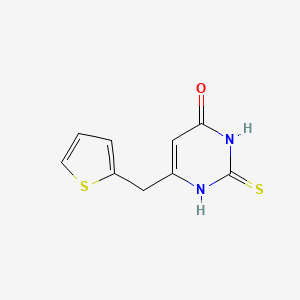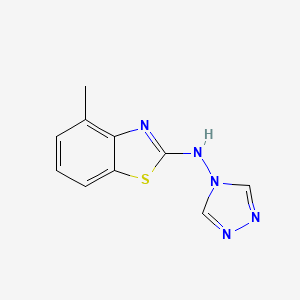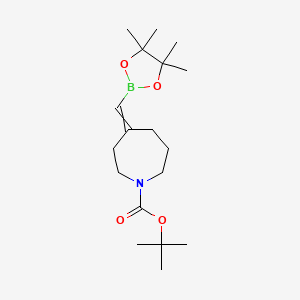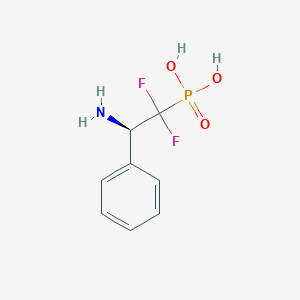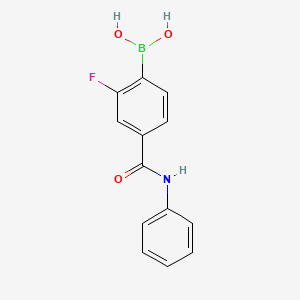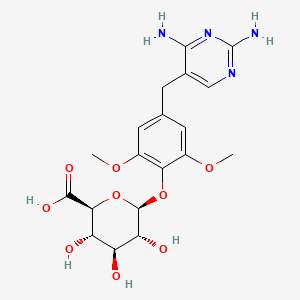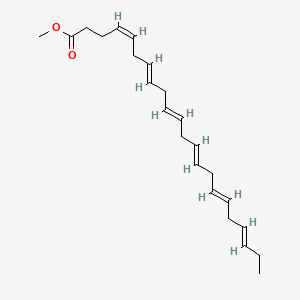
methyl (4Z,7E,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaenoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (4Z,7E,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaenoate is a methyl ester derivative of docosahexaenoic acid (DHA), an omega-3 polyunsaturated fatty acid. This compound is characterized by its long carbon chain with six cis double bonds, making it a highly unsaturated molecule. It is commonly found in fish oils and is known for its significant role in human health, particularly in brain and eye development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4Z,7E,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaenoate typically involves the esterification of docosahexaenoic acid with methanol. This reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium methoxide. The reaction conditions often include refluxing the mixture to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often involves the extraction of docosahexaenoic acid from natural sources such as fish oil, followed by its esterification with methanol. The process is optimized for large-scale production, ensuring high yield and purity of the final product.
化学反应分析
Types of Reactions
Methyl (4Z,7E,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaenoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form peroxides and other oxidation products.
Reduction: It can be reduced to form saturated or partially saturated derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Nucleophiles such as hydroxide ions can be used for substitution reactions.
Major Products Formed
Oxidation: Peroxides and aldehydes.
Reduction: Saturated methyl esters.
Substitution: Hydrolyzed products such as docosahexaenoic acid.
科学研究应用
Methyl (4Z,7E,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaenoate has a wide range of applications in scientific research:
Chemistry: Used as a standard for analytical methods and in the synthesis of complex molecules.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential in treating neurological disorders, cardiovascular diseases, and inflammatory conditions.
Industry: Used in the formulation of dietary supplements and functional foods.
作用机制
The mechanism of action of methyl (4Z,7E,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaenoate involves its incorporation into cell membranes, where it influences membrane fluidity and function. It interacts with various molecular targets, including ion channels and receptors, modulating their activity and contributing to its beneficial effects on health.
相似化合物的比较
Similar Compounds
Eicosapentaenoic acid (EPA): Another omega-3 fatty acid with five double bonds.
Alpha-linolenic acid (ALA): A plant-based omega-3 fatty acid with three double bonds.
Uniqueness
Methyl (4Z,7E,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaenoate is unique due to its high degree of unsaturation and its specific configuration of double bonds, which confer distinct biological properties compared to other omega-3 fatty acids.
属性
分子式 |
C23H34O2 |
|---|---|
分子量 |
342.5 g/mol |
IUPAC 名称 |
methyl (4Z,7E,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaenoate |
InChI |
InChI=1S/C23H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h4-5,7-8,10-11,13-14,16-17,19-20H,3,6,9,12,15,18,21-22H2,1-2H3/b5-4+,8-7+,11-10+,14-13+,17-16+,20-19- |
InChI 键 |
VCDLWFYODNTQOT-PDKRSARISA-N |
手性 SMILES |
CC/C=C/C/C=C/C/C=C/C/C=C/C/C=C/C/C=C\CCC(=O)OC |
规范 SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


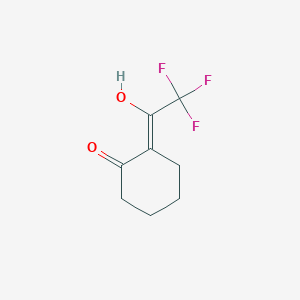
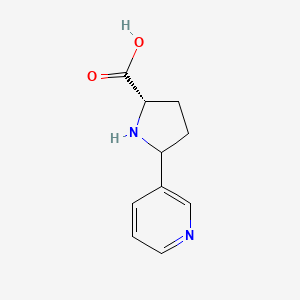
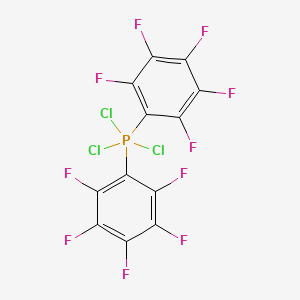
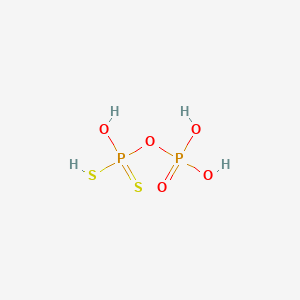
![3-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-1-[4-ethyl-2-hydroxy-6-(3,4,5-trihydroxy-6-hydroxymethyl-tetrahydro-pyran-2-yloxy)-phenyl]-propan-1-one](/img/structure/B13411685.png)

